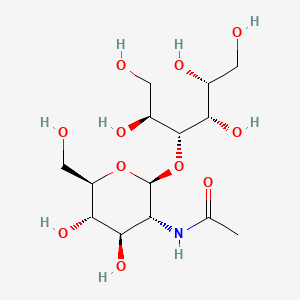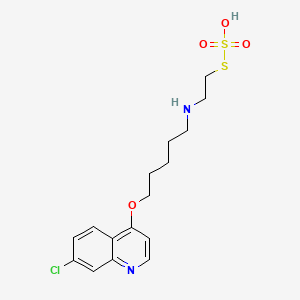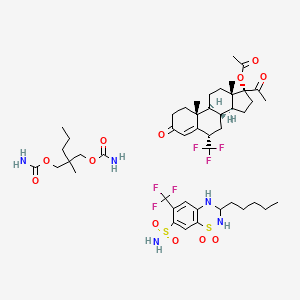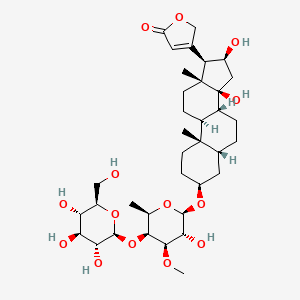
Digitalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La digitaline est un mélange de glycosides cardiaques présents dans les plantes de la digitale, telles que la digitale pourpre (Digitalis purpurea) et la digitale laineuse (Digitalis lanata). Ces glycosides sont connus pour leur capacité à augmenter la contractilité du muscle cardiaque en inhibant la pompe sodium-potassium dans la membrane cellulaire, ce qui entraîne une augmentation des concentrations intracellulaires de sodium et de calcium . La digitaline a été utilisée historiquement dans le traitement des affections cardiaques, en particulier l'insuffisance cardiaque et la fibrillation auriculaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La digitaline est principalement extraite des feuilles des plantes de la digitale. Le processus d'extraction implique le séchage et la mise en poudre des feuilles, suivi d'une extraction par solvant à l'aide d'alcool ou d'eau. L'extrait est ensuite purifié par diverses techniques chromatographiques afin d'isoler les glycosides actifs .
Méthodes de production industrielle : Dans les milieux industriels, la production de digitaline implique la culture à grande échelle de plantes de la digitale. Les feuilles sont récoltées, séchées et transformées pour extraire les glycosides. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour garantir la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La digitaline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La digitaline peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du glycoside.
Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques au sein de la molécule de glycoside.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de différents glycosides oxydés, tandis que la réduction peut produire des formes réduites des glycosides .
4. Applications de la recherche scientifique
La digitaline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la chimie et les réactions des glycosides.
Biologie : Etudiée pour ses effets sur le transport ionique cellulaire et les voies de signalisation.
Industrie : Employée dans l'industrie pharmaceutique pour la production de médicaments cardiaques.
5. Mécanisme d'action
La digitaline exerce ses effets en inhibant l'enzyme adénosine triphosphatase sodium-potassium (Na+/K+ ATPase) dans la membrane cellulaire. Cette inhibition entraîne une augmentation des niveaux de sodium intracellulaires, ce qui à son tour diminue l'activité de l'échangeur sodium-calcium. En conséquence, les niveaux de calcium intracellulaires augmentent, améliorant la contractilité du muscle cardiaque . Les principales cibles moléculaires sont l'enzyme Na+/K+ ATPase et l'échangeur sodium-calcium .
Applications De Recherche Scientifique
Digitalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Industry: Employed in the pharmaceutical industry for the production of cardiac medications.
Mécanisme D'action
Digitalin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle . The primary molecular targets are the Na+/K+ ATPase enzyme and the sodium-calcium exchanger .
Comparaison Avec Des Composés Similaires
La digitaline est souvent comparée à d'autres glycosides cardiaques, tels que la digoxine et la digitoxine. Bien que tous ces composés partagent un mécanisme d'action similaire, il existe quelques différences :
Composés similaires :
- Digoxine
- Digitoxine
- Ouabaïne
La particularité de la digitaline réside dans sa composition spécifique en glycosides et son importance historique dans le traitement des affections cardiaques .
Propriétés
Numéro CAS |
752-61-4 |
|---|---|
Formule moléculaire |
C36H56O14 |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |
Clé InChI |
CKNOLMVLQUPVMU-YMMLYESFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
| 752-61-4 | |
Synonymes |
digitalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


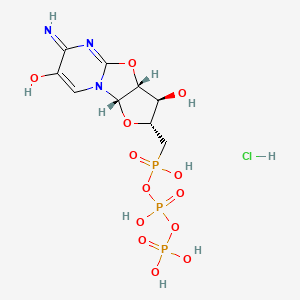
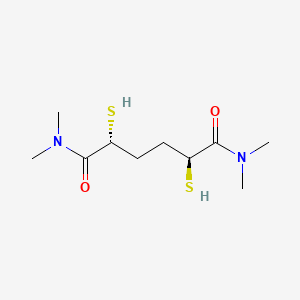
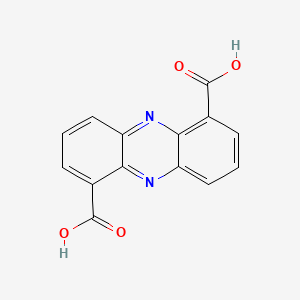
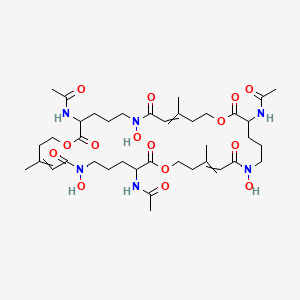
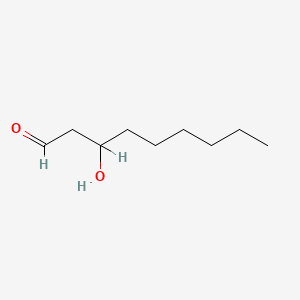


![2-Methyl-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B1198364.png)
